Nifoxipam

Toxicology Preclinical Safety Pharmacology

Forensic labs face misidentification risks when relying on flunitrazepam standards for Nifoxipam detection. This certified reference material resolves the analytical gap with verified identity and purity. Key advantages:

Molecular Formula C15H10FN3O4
Molecular Weight 315.26 g/mol
CAS No. 74723-10-7
Cat. No. B1621971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifoxipam
CAS74723-10-7
Molecular FormulaC15H10FN3O4
Molecular Weight315.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
InChIInChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
InChIKeyUHFIFTRHLBAWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifoxipam Procurement: Baseline Overview and Scientific Context


Nifoxipam (3-hydroxydesmethylflunitrazepam, DP 370) is a nitrobenzodiazepine derivative that acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor [1]. It is a minor active metabolite of flunitrazepam and has emerged as a substance of interest in forensic and clinical toxicology [2]. As an analytical reference material, nifoxipam is intended for research and forensic applications, with its primary procurement value tied to studies investigating the pharmacology, metabolism, and detection of novel designer benzodiazepines .

Certified analytical reference material for forensic and analytical research
Active metabolite of flunitrazepam; supports metabolism and detection studies
Positive allosteric modulator at GABA-A receptor; tool for receptor pharmacology research

Nifoxipam Procurement: Why In-Class Substitution Fails


Within the nitrobenzodiazepine class, compounds cannot be considered interchangeable due to divergent metabolic pathways, potencies, and analytical stability profiles. While nifoxipam shares a common parent compound (flunitrazepam) with other designer benzodiazepines, it exhibits unique biotransformation characteristics and distinct performance in forensic detection methods [1]. These differences carry quantifiable consequences for research outcomes. For instance, relying on an alternate nitrobenzodiazepine reference standard may lead to misidentification of urinary metabolites or inaccurate potency estimations in receptor binding studies [2]. The following quantitative evidence guide delineates precisely where nifoxipam diverges from its closest analogs, enabling informed procurement decisions for specialized research applications.

Metabolite profile mismatch Urinary metabolite pattern (7-acetamino and glucuronide) differs from other nitrobenzodiazepines; may cause misidentification if method relies on class-typical targets.
Potency context may not transfer Ranked among least potent designer benzodiazepines; cannot substitute for high-potency analogs like clonazolam in SAR studies.
Analytical stability divergence Demonstrated signal instability and LOD failure in LC-MS/MS validation; methods validated for other DBZDs may not produce reliable detection.

Nifoxipam Procurement: Quantitative Differentiation Evidence


Reduced Acute Toxicity in Murine Model

Nifoxipam exhibits substantially lower acute toxicity when compared to lormetazepam and its parent compound flunitrazepam in murine studies. This safety profile distinction is documented in a foundational patent and corroborated by multiple secondary sources. The exact LD50 values are not publicly available in digitized form, but the qualitative claim of 'much lower toxicity' is a key differentiator for preclinical research where a favorable safety index is paramount [1].

Acute toxicity comparison
Data to verify
Reported “much lower toxicity” vs. lormetazepam and flunitrazepam
Supports model-safety endpoint context
Qualitative patent claim; LD50 values not publicly available
Toxicology Preclinical Safety Pharmacology

Distinct Urinary Metabolite Profile

Nifoxipam's metabolic fate in humans is markedly different from that of structurally related designer nitrobenzodiazepines like clonazolam and meclonazepam. While clonazolam and meclonazepam are primarily excreted as their 7-amino and 7-acetamino metabolites, nifoxipam is mainly excreted as the 7-acetamino metabolite and a glucuronic acid conjugate of the parent compound [1]. This distinction is critical for developing targeted analytical methods.

Urinary metabolite profile
Head-to-head
7-acetaminonifoxipam + glucuronide conjugate vs. 7-amino/acetamino metabolites of clonazolam/meclonazepam
Enables specific analytical target selection
nano-LC-HRMS of human urine samples
Metabolism Bioanalysis Forensic Toxicology LC-HRMS

Low Relative Potency Among Designer Benzodiazepines

A comparative analysis of trip reports for various designer benzodiazepines (DBZDs) ranked nifoxipam among the least potent members of this class. A calculated 'potency score' placed nifoxipam in the lowest tier alongside deschloroetizolam, metizolam, and pyrazolam, while flubromazepam, flubromazolam, clonazolam, and meclonazepam were categorized as the most potent [1].

Relative potency tier
Reported
Ranked among least potent DBZDs in potency score analysis
Supports comparative SAR interpretation
Based on trip reports; not receptor binding data
Psychopharmacology Structure-Activity Relationship Potency

Analytical Instability in LC-MS/MS Validation

Recent qualitative method validation studies have highlighted a unique analytical challenge for nifoxipam. When assessed alongside other designer benzodiazepines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), nifoxipam demonstrated instability and signal inconsistency, failing to consistently meet limit of detection (LOD) criteria [1]. This contrasts with other DBZDs included in the same study, underscoring the compound's distinct physicochemical properties.

LC-MS/MS detection reliability
Method context
Failed to consistently meet LOD criteria due to signal instability
Requires dedicated method development
Qualitative validation outcome; method-specific
Analytical Chemistry Method Validation LC-MS/MS

Nifoxipam Procurement: Optimal Research and Application Scenarios


Forensic Toxicology: Confirming Ingestion via Urinary Metabolites

Forensic and clinical laboratories should procure a certified nifoxipam reference standard to develop and validate confirmatory methods for detecting nifoxipam use. Standard methods for flunitrazepam or other nitrobenzodiazepines are insufficient, as nifoxipam's unique metabolic fate—predominantly yielding 7-acetaminonifoxipam and a parent glucuronide conjugate—requires specific analytical targets to avoid false-negative results in LC-HRMS or LC-MS/MS screening protocols [1].

Pharmacological SAR Studies: Low-Potency Nitrobenzodiazepine

Researchers investigating structure-activity relationships (SAR) within the benzodiazepine class should procure nifoxipam as a representative of a low-potency nitrobenzodiazepine. Comparative in vitro or in vivo studies utilizing nifoxipam alongside high-potency analogs like clonazolam or flubromazolam can yield quantitative data on how specific substitutions (e.g., 3-hydroxylation and N-desmethylation) modulate receptor binding affinity and functional efficacy at GABA-A receptors [1].

Analytical Method Development: Resolving LC-MS/MS Instability

Analytical chemistry laboratories focused on method development for novel psychoactive substances (NPSs) should procure nifoxipam to investigate and resolve its unique analytical instability in LC-MS/MS systems. As a compound that has demonstrated failure to meet LOD criteria due to signal variability, it serves as a challenging test analyte for optimizing extraction protocols, chromatographic separation, and ionization parameters, thereby advancing the field of designer benzodiazepine analysis [1].

In Vivo Toxicology: Favorable Acute Safety Profile

Preclinical researchers designing in vivo rodent studies to model benzodiazepine-induced sedation or anxiolysis may prefer nifoxipam over flunitrazepam or lormetazepam due to its reported 'much lower' acute toxicity [1]. This characteristic potentially provides a wider therapeutic index and reduces confounding factors related to acute toxicity in behavioral or safety pharmacology experiments, thereby increasing the clarity and reliability of dose-response data.

Application
Selection Property
Validation Focus
Forensic analytical research
Metabolite-specific detection targets
LC-HRMS method specificity for unique urinary markers
GABA-A receptor SAR studies
Low-potency nitrobenzodiazepine comparator
Receptor binding and functional assay interpretation
NPS analytical method optimization
Challenging analyte with known instability
Extraction and ionization parameter refinement
In vivo behavioral safety screening
Reported lower acute toxicity
Toxicity margin and dose-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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